BenchChemオンラインストアへようこそ!

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine

Racemization suppression Solid-phase peptide synthesis Cysteine epimerization

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine (CAS 725728-43-8), also known as Fmoc-α-Me-Cys(Trt)-OH, is an Fmoc-protected α,α-disubstituted amino acid building block for solid-phase peptide synthesis (SPPS). It features a quaternary α-carbon bearing a methyl group alongside the cysteine side chain, which eliminates the α-proton and thereby prevents racemization during coupling—a well-documented vulnerability of standard Fmoc-Cys(Trt)-OH.

Molecular Formula C38H33NO4S
Molecular Weight 599.75
CAS No. 725728-43-8
Cat. No. B2509518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine
CAS725728-43-8
Molecular FormulaC38H33NO4S
Molecular Weight599.75
Structural Identifiers
SMILESCC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m0/s1
InChIKeyAWLPKAIRGNZKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine (CAS 725728-43-8): A Structurally Constrained Cysteine Building Block for Precision Peptide Synthesis


N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine (CAS 725728-43-8), also known as Fmoc-α-Me-Cys(Trt)-OH, is an Fmoc-protected α,α-disubstituted amino acid building block for solid-phase peptide synthesis (SPPS). It features a quaternary α-carbon bearing a methyl group alongside the cysteine side chain, which eliminates the α-proton and thereby prevents racemization during coupling—a well-documented vulnerability of standard Fmoc-Cys(Trt)-OH [1]. The compound has been synthesized in >99% enantiomeric excess via a chemoenzymatic route and is used to introduce conformational constraint, enhance proteolytic stability, and enable unique chemical ligation strategies [2].

Why Fmoc-Cys(Trt)-OH Cannot Replace N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine in Demanding Peptide Syntheses


Standard Fmoc-Cys(Trt)-OH (CAS 103213-32-7) is highly susceptible to racemization during Fmoc SPPS, with epimerization levels reported to exceed 1.0% even under optimized coupling protocols [1]. In contrast, the α-methyl substituent in N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine replaces the labile α-proton, rendering racemization chemically impossible [2]. Beyond chiral integrity, the α,α-disubstitution imposes backbone conformational restriction that promotes specific secondary structures—a property absent in the monosubstituted analog [3]. Furthermore, only the Cα-methyl derivative enables in situ thioester formation for native chemical ligation under Fmoc-compatible conditions, a capability not shared by Fmoc-Cys(Trt)-OH [4].

Quantitative Differentiation Evidence for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine


Racemization Resistance: α-Methyl Substitution Eliminates the Cysteine Epimerization Liability Inherent in Fmoc-Cys(Trt)-OH

During standard Fmoc SPPS with phosphonium/uronium reagents and DIEA base, Fmoc-Cys(Trt)-OH produces racemization levels exceeding 1.0%, which is considered unacceptable for pharmaceutical-grade peptides [1]. Kaiser et al. demonstrated that base-catalyzed acylation of Fmoc-Cys(Trt)-OH leads to considerable epimerization during activation/coupling [2]. The α-methyl substituent in the target compound replaces the α-proton responsible for enolate-mediated racemization, making the chiral center configurationally inert during SPPS. The optical purity of the synthesized compound has been confirmed at >99% enantiomeric excess [3].

Racemization suppression Solid-phase peptide synthesis Cysteine epimerization

Conformational Constraint and Helical Induction: α-Methyl Substitution Promotes α-Helicity in Stapled Peptides

In bis-lactam [i, i+4]-stapled model peptides, the incorporation of l-α-methyl-thialysine (a structural analogue of α-methyl cysteine) produced a ~1.7-fold increase in α-helicity compared to the non-methylated l-thialysine counterpart, as measured by circular dichroism spectroscopy [1]. The peptides containing α-methyl-thialysine at positions i and i+4 exhibited α-helicity values ~2.4–2.7-fold greater than the non-methylated control peptide [1]. This enhanced helicity is attributed to the Thorpe-Ingold effect, wherein Cα-tetrasubstitution restricts backbone conformational freedom and preferentially stabilizes 3₁₀/α-helical conformations, as comprehensively reviewed [2].

α-Helix stabilization Conformational constraint Stapled peptides

Native Chemical Ligation Compatibility: C-Terminal α-Methylcysteine Functions as an In Situ Thioester Surrogate

The amino acid α-methylcysteine, when placed at the C-terminus of a peptide, can substitute for a peptide thioester in native chemical ligation (NCL) reactions [1]. This capability is fully compatible with Fmoc-based peptide synthesis and enables total chemical protein synthesis without the need for specialized thioester-generating linkers [1]. The mechanism involves an intramolecular N→S acyl shift to form a transient thioester in situ, which then undergoes ligation with an N-terminal cysteine peptide. Standard Fmoc-Cys(Trt)-OH does not exhibit this reactivity, representing a unique functional differentiation. The approach was validated through the successful synthesis of model proteins [1].

Native chemical ligation Protein synthesis Thioester surrogate

Proteolytic Stability Enhancement: α-Methyl Substitution Confers Pronase Resistance in Stapled Peptides

In a direct comparative pronase digestion assay, the l-α-methyl-thialysine-stapled peptide (analogue of α-methyl cysteine-containing peptide) demonstrated markedly superior proteolytic resistance relative to its non-methylated counterpart [1]. After 15 minutes of pronase digestion, 81.3% of the α-methyl-thialysine-stapled peptide remained intact, compared to only 21.6% of the l-thialysine-stapled peptide [1]. At shorter time points (4 min, 7.5 min), the α-methyl peptide retained 96.6% and 93.3% respectively, versus 48.9% and 35.7% for the comparator [1]. This nearly 4-fold increase in residual peptide after 15 min digestion is attributed to the backbone conformational restriction imparted by the α-methyl group, which reduces accessibility to proteolytic enzymes [2].

Proteolytic stability Pronase digestion Stapled peptide therapeutics

Enantiomeric Purity Benchmark: >99% ee Supports Reproducible Peptide Synthesis at Scale

The chemoenzymatic synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine achieves >99% enantiomeric excess, as confirmed by chiral HPLC analysis following recrystallization [1]. This optical purity specification exceeds the typical enantiomeric purity requirements for Fmoc amino acid building blocks intended for pharmaceutical peptide manufacturing (commonly ≥99.0% by HPLC area%). Standard Fmoc-Cys(Trt)-OH is commercially available at ≥99.0% purity (HPLC) but does not carry an enantiomeric excess specification exceeding 99% in routine quality control, as racemization can occur during manufacturing, storage, or use . The documented >99% ee of the target compound provides procurement assurance for applications requiring stringent chiral purity.

Enantiomeric purity Optical purity Batch consistency

Steric Steering in Difficult Couplings: α-Methyl Group Modulates Reactivity for Acylation of Hindered Amines

The α-methyl substituent introduces steric bulk adjacent to the carboxyl group, which can be exploited to modulate coupling reactivity in sequences containing hindered amines. In the context of in situ thioester formation, the gem-dimethyl effect (Thorpe-Ingold) accelerates the intramolecular N→S acyl shift relative to unsubstituted cysteine, a phenomenon confirmed by HPLC time-course analysis of ligation reactions [1]. This differential reactivity profile—where the α-methyl group retards intermolecular acylation of hindered amines through steric shielding but accelerates intramolecular acyl transfer through conformational preorganization—represents a dual functional advantage not achievable with Fmoc-Cys(Trt)-OH [2]. While quantitative kinetic data comparing intermolecular coupling rates between α-methyl and non-methylated cysteine derivatives under identical conditions is limited in the open literature, the enhanced intramolecular reactivity has been mechanistically characterized and exploited for protein synthesis [1].

Steric hindrance Difficult coupling Peptidomimetic synthesis

Optimal Use Cases for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine Based on Quantitative Differentiation Evidence


GMP-Compliant Synthesis of Cysteine-Containing Peptide APIs Requiring <0.5% D-Isomer Content

In pharmaceutical peptide manufacturing where regulatory specifications demand stringent control of diastereomeric impurities, the inherent racemization resistance of this α-methyl cysteine derivative provides a definitive solution. Standard Fmoc-Cys(Trt)-OH produces epimerization exceeding 1.0% under standard coupling conditions [1], which may necessitate costly re-purification or batch rejection. The quaternary α-carbon of the target compound (confirmed at >99% ee) eliminates this risk entirely, supporting process validation and reducing quality control burden [2].

Design and Synthesis of Protease-Resistant Stapled Peptide Therapeutics Targeting Intracellular PPIs

For stapled peptide programs targeting intracellular protein-protein interactions, the α-methyl group delivers a dual advantage: enhanced α-helicity (~1.7-fold increase) and proteolytic stability (3.8-fold more intact peptide after 15 min pronase digestion) compared to non-methylated analogs [3]. These properties are critical for achieving cellular activity and adequate half-life. The compound enables direct incorporation of α-methyl cysteine at i and i+4 positions for hydrocarbon stapling or bis-lactam cyclization strategies, providing a conformationally pre-organized scaffold that the standard Fmoc-Cys(Trt)-OH cannot replicate [4].

Fmoc-Based Total Chemical Protein Synthesis via In Situ Thioester Ligation Strategy

Laboratories pursuing total chemical synthesis of proteins using Fmoc chemistry benefit from the unique ability of C-terminal α-methylcysteine to function as a thioester surrogate in native chemical ligation [5]. This approach eliminates the need for Boc-protected peptide thioester segments or post-synthetic activation via safety-catch linkers, significantly simplifying synthetic routes. The method has been validated through successful synthesis of model proteins and is fully compatible with standard Fmoc deprotection and cleavage protocols [5].

mRNA Display Library Construction with Genetically Encoded α-Methyl Cysteine for Stapled Peptide Discovery

In high-throughput discovery platforms using mRNA display, the incorporation of α-methyl cysteine at randomized positions enables the construction of libraries of hydrocarbon-stapled peptides with enhanced helicity and binding affinity [4]. The α-methyl group improves induced α-helicity and increases hydrophobicity, both of which enhance the cellular activity of selected peptide hits [4]. The compound is synthesized as Fmoc-S-Trityl-Cα-Methyl Cysteine-OH, which is compatible with in vitro translation systems using chemically charged tRNAs, as demonstrated in the development of peptide binders to the HPV16 E2 protein [4].

Quote Request

Request a Quote for N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.